Welcome to the BenchChem Online Store!
molecular formula C15H17NO2S B8322872 2-(4-tert-Butylbenzyl)thiazole-4-carboxylic acid

2-(4-tert-Butylbenzyl)thiazole-4-carboxylic acid

Cat. No. B8322872
M. Wt: 275.4 g/mol
InChI Key: ODMYPZSDAKXELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08691855B2

Procedure details

2-(4-tert-Butylbenzyl)thiazole-4-carboxylic acid ethyl ester was hydrolysized with 1M LiOH (5 ml). The reaction solvent was removed in vacuo. The residue was diluted with EtOAc and H2O and the aqueous layer was extracted with EtOAc. The combined organic layer was washed with brine, dried over MgSO4 and then concentrated in vacuo.
Name
2-(4-tert-Butylbenzyl)thiazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([CH2:11][C:12]2[CH:17]=[CH:16][C:15]([C:18]([CH3:21])([CH3:20])[CH3:19])=[CH:14][CH:13]=2)[S:9][CH:10]=1)=[O:5])C.[Li+].[OH-]>>[C:18]([C:15]1[CH:16]=[CH:17][C:12]([CH2:11][C:8]2[S:9][CH:10]=[C:6]([C:4]([OH:5])=[O:3])[N:7]=2)=[CH:13][CH:14]=1)([CH3:21])([CH3:19])[CH3:20] |f:1.2|

Inputs

Step One
Name
2-(4-tert-Butylbenzyl)thiazole-4-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)CC1=CC=C(C=C1)C(C)(C)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[Li+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(CC=2SC=C(N2)C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.